
4,4-Difluoro-2,3,3-trimethylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluoro-2,3,3-trimethylbutan-1-ol, also known as DFMO, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFMO is a derivative of butan-1-ol and contains two fluorine atoms and a tertiary butyl group. This compound has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-parasitic effects.
科学的研究の応用
4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is its anti-cancer activity. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol inhibits the activity of ornithine decarboxylase (ODC), an enzyme that is upregulated in many types of cancer. Inhibition of ODC leads to a decrease in polyamine synthesis, which is essential for cancer cell growth and proliferation. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to be effective in preclinical models of several types of cancer, including neuroblastoma, colon cancer, and prostate cancer.
In addition to its anti-cancer activity, 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been studied for its anti-inflammatory and anti-parasitic effects. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to reduce inflammation in animal models of rheumatoid arthritis and asthma. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been used as a treatment for African sleeping sickness, a parasitic disease caused by Trypanosoma brucei.
作用機序
The mechanism of action of 4,4-Difluoro-2,3,3-trimethylbutan-1-ol is primarily through the inhibition of ODC. ODC is an enzyme that catalyzes the conversion of ornithine to putrescine, a precursor to polyamines. Polyamines are essential for cell growth and proliferation, and their synthesis is upregulated in many types of cancer. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol irreversibly binds to the active site of ODC, inhibiting its activity and leading to a decrease in polyamine synthesis.
Biochemical and Physiological Effects:
4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-parasitic activities, 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been shown to have neuroprotective effects. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has been shown to reduce the severity of brain damage in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
4,4-Difluoro-2,3,3-trimethylbutan-1-ol has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has some limitations for lab experiments. It has a short half-life in vivo, and its efficacy may be limited by its poor bioavailability.
将来の方向性
There are several future directions for research on 4,4-Difluoro-2,3,3-trimethylbutan-1-ol. One area of research is the development of more potent and selective ODC inhibitors. Another area of research is the combination of 4,4-Difluoro-2,3,3-trimethylbutan-1-ol with other anti-cancer agents to enhance its efficacy. 4,4-Difluoro-2,3,3-trimethylbutan-1-ol has also been studied as a potential treatment for other diseases, such as Alzheimer's disease and Huntington's disease, and further research in these areas may be warranted.
合成法
4,4-Difluoro-2,3,3-trimethylbutan-1-ol can be synthesized through a multi-step process starting from 3,3,3-trimethyl-1-butanol. The first step involves the reaction of 3,3,3-trimethyl-1-butanol with phosgene to form 3,3,3-trimethyl-1-chloro-3-(chloromethyl)butane. This intermediate is then reacted with potassium fluoride and potassium tert-butoxide to form 4,4-difluoro-2,3,3-trimethylbutan-1-ol. The final product can be purified through distillation or recrystallization.
特性
IUPAC Name |
4,4-difluoro-2,3,3-trimethylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2O/c1-5(4-10)7(2,3)6(8)9/h5-6,10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUKMQWWDACABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2,3,3-trimethylbutan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

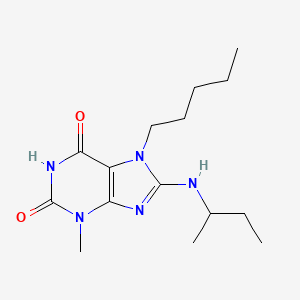

![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2912985.png)
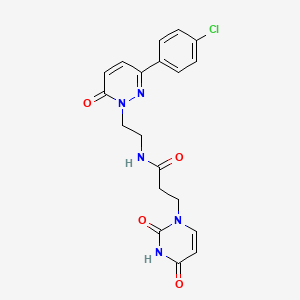
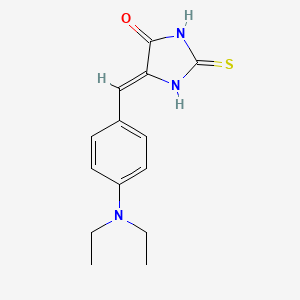

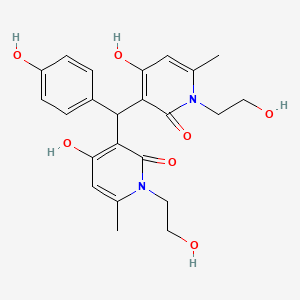
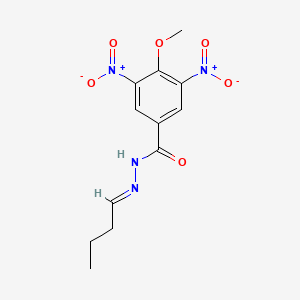
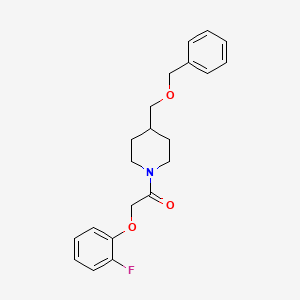

![N-cyclopentyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2913000.png)
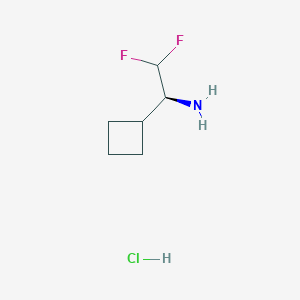
![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2913003.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(4-fluorophenyl)acetamide](/img/structure/B2913004.png)